molecular formula C10H12FNO B1330057 3-(4-Fluorophenyl)pyrrolidin-3-ol CAS No. 577986-35-7

3-(4-Fluorophenyl)pyrrolidin-3-ol

Cat. No.: B1330057
CAS No.: 577986-35-7
M. Wt: 181.21 g/mol
InChI Key: SRXUUXXOHYMXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and a hydroxyl group

Scientific Research Applications

3-(4-Fluorophenyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Future Directions

The pyrrolidine ring, a key feature of 3-(4-Fluorophenyl)pyrrolidin-3-ol, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests potential future directions in the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-fluorophenyl group and the hydroxyl group. One common method involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form the desired product. The reaction conditions often include solvents like ethanol or methanol and catalysts such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: 3-(4-Fluorophenyl)pyrrolidin-3-one

    Reduction: 3-(4-Fluorophenyl)pyrrolidine

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)pyrrolidin-3-ol
  • 3-(4-Bromophenyl)pyrrolidin-3-ol
  • 3-(4-Methylphenyl)pyrrolidin-3-ol

Uniqueness

3-(4-Fluorophenyl)pyrrolidin-3-ol is unique due to the presence of the fluorine atom, which can significantly affect the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogenated or alkyl-substituted analogs.

Properties

IUPAC Name

3-(4-fluorophenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10/h1-4,12-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXUUXXOHYMXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.